molecular formula C14H17ClN2O B056000 6-Piperidino-2(1H)-quinolinone hydrochloride CAS No. 116942-30-4

6-Piperidino-2(1H)-quinolinone hydrochloride

Cat. No. B056000
CAS RN: 116942-30-4
M. Wt: 264.75 g/mol
InChI Key: KYTREJMWHJPVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Piperidino-2(1H)-quinolinone hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and organic chemistry. This compound is a heterocyclic organic compound that contains a piperidine ring and a quinoline ring.

Mechanism of Action

The mechanism of action of 6-Piperidino-2(1H)-quinolinone hydrochloride is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. It is also thought to exhibit its antitumor and anti-inflammatory properties by modulating various signaling pathways involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Piperidino-2(1H)-quinolinone hydrochloride have been extensively studied. It has been shown to inhibit the growth of various bacterial strains, including those that are resistant to conventional antibiotics. Additionally, it has been found to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-Piperidino-2(1H)-quinolinone hydrochloride is its broad-spectrum antimicrobial activity. This makes it a promising candidate for the development of novel antibiotics. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research on 6-Piperidino-2(1H)-quinolinone hydrochloride. One potential direction is the development of novel drugs based on this compound for the treatment of bacterial infections, cancer, and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to explore its potential applications in other fields such as organic chemistry and materials science.
Conclusion:
In conclusion, 6-Piperidino-2(1H)-quinolinone hydrochloride is a promising compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and organic chemistry. Its broad-spectrum antimicrobial activity, antitumor and anti-inflammatory properties, and potential for the development of novel drugs make it a compound of great interest to the scientific community. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.

Scientific Research Applications

6-Piperidino-2(1H)-quinolinone hydrochloride has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to possess antitumor and anti-inflammatory properties, making it a promising candidate for the development of novel drugs for the treatment of cancer and inflammatory diseases.

properties

CAS RN

116942-30-4

Product Name

6-Piperidino-2(1H)-quinolinone hydrochloride

Molecular Formula

C14H17ClN2O

Molecular Weight

264.75 g/mol

IUPAC Name

6-piperidin-1-yl-1H-quinolin-2-one;hydrochloride

InChI

InChI=1S/C14H16N2O.ClH/c17-14-7-4-11-10-12(5-6-13(11)15-14)16-8-2-1-3-9-16;/h4-7,10H,1-3,8-9H2,(H,15,17);1H

InChI Key

KYTREJMWHJPVSI-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC3=C(C=C2)NC(=O)C=C3.Cl

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)NC(=O)C=C3.Cl

Other CAS RN

116942-30-4

synonyms

349U85
6-piperidino-2(1H)-quinolinone hydrochloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Piperidinocarbostyril, 0.5 g (0.002 mole), was suspended in 15 mL methanol. Five mL ethanolic hydrogen chloride was added, and the mixture was digested in a steam bath for 15 minutes until part of the methanol was evaporated. After cooling, filtration and washing with ethyl acetate, the resulting white crystals, 0.4 g, were recrystallized by dissolving in warm methanol and adding ethyl acetate. The yield was 0.4 g 6-piperidinocarbostyril hydrochloride; m.p. 298°-300° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.